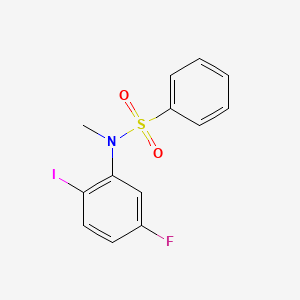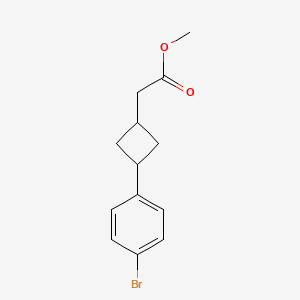![molecular formula C8H11ClO2 B13089392 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13089392.png)
2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both a chloromethyl group and an aldehyde functional group within a rigid bicyclic framework imparts unique reactivity and stability to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-oxabicyclo[221]heptane-2-carbaldehyde typically involves multiple steps, starting from readily available precursors One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile to form the bicyclic core Subsequent functionalization steps introduce the chloromethyl and aldehyde groups
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced catalytic systems can be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The aldehyde group in 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline conditions.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles like ammonia (NH₃), primary amines (RNH₂), or thiols (RSH) under mild to moderate conditions.
Major Products:
Oxidation: 2-(Carboxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 2-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbinol.
Substitution: 2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde or 2-(Thiophenylmethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde.
科学的研究の応用
Chemistry: In organic synthesis, 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde serves as a versatile intermediate for constructing complex molecules. Its rigid bicyclic structure is useful in stereoselective synthesis and as a building block for natural product synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of novel binding interactions with biological targets.
Industry: In materials science, derivatives of this compound can be used in the development of advanced polymers and resins
作用機序
The mechanism of action of 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through covalent or non-covalent interactions. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The aldehyde group can form Schiff bases with amine groups, modulating biological activity.
類似化合物との比較
Norbornane: A saturated bicyclic hydrocarbon with a similar core structure but lacking functional groups.
Norbornene: An unsaturated derivative of norbornane with a double bond, used in polymer synthesis.
Norbornadiene: Another unsaturated derivative with two double bonds, used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness: 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both a chloromethyl and an aldehyde group within a rigid bicyclic framework. This combination of functional groups and structural rigidity imparts distinct reactivity and stability, making it valuable in various chemical and biological applications.
特性
分子式 |
C8H11ClO2 |
|---|---|
分子量 |
174.62 g/mol |
IUPAC名 |
2-(chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C8H11ClO2/c9-4-8(5-10)3-6-1-2-7(8)11-6/h5-7H,1-4H2 |
InChIキー |
OEPSVGWALGWADM-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(CC1O2)(CCl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


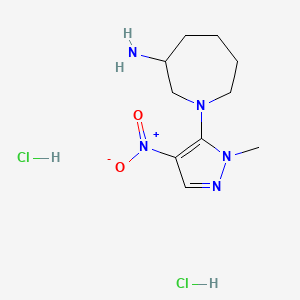
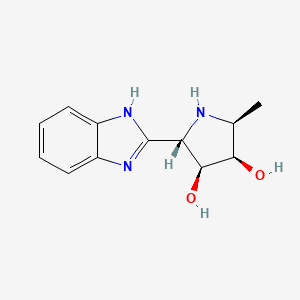
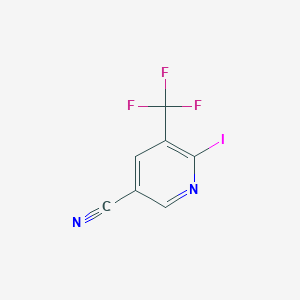
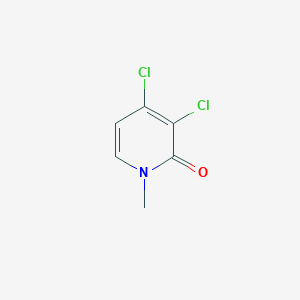
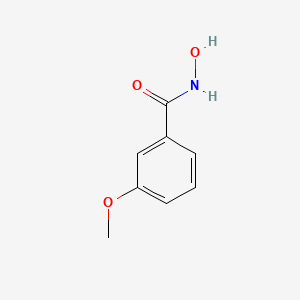
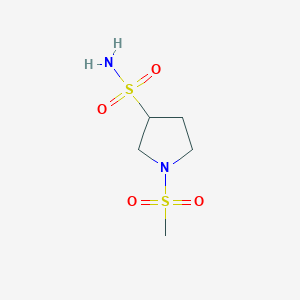
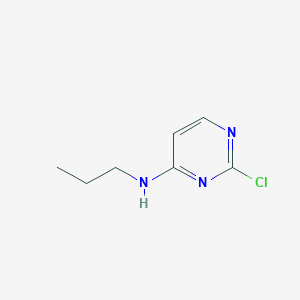
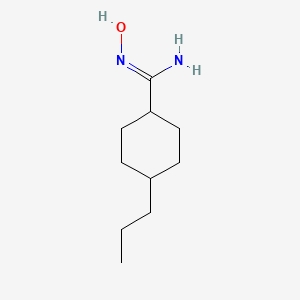
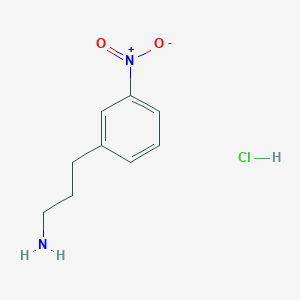
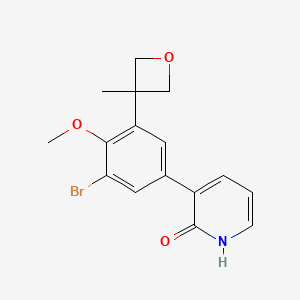
![1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13089364.png)

